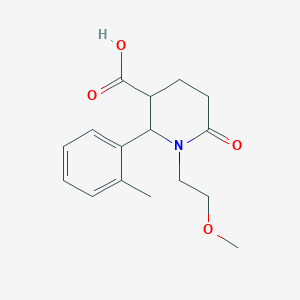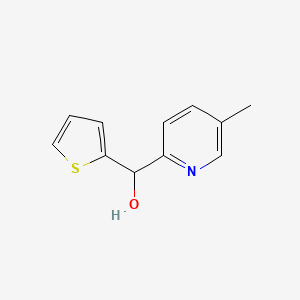
N-phenylthian-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylthian-4-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylthian-4-amine typically involves the nitration of a suitable precursor followed by reduction. One common method is the nitration of a phenylthian-4-amine precursor to introduce a nitro group, which is then reduced to an amine group using hydrogenation or other reducing agents . The reaction conditions often involve mild temperatures and pressures to ensure selective reduction of the nitro group without affecting other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the hydrogenation process .
化学反应分析
Types of Reactions
N-phenylthian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) can be used under Lewis acid catalysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated phenyl derivatives.
科学研究应用
N-phenylthian-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the production of polymers, dyes, and agrochemicals due to its reactive amine group.
作用机制
The mechanism of action of N-phenylthian-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
相似化合物的比较
Similar Compounds
N-phenylquinazolin-4-amine: Known for its inhibitory effects on epidermal growth factor receptor (EGFR) kinase.
4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual inhibition of aurora kinase A and EGFR.
Uniqueness
N-phenylthian-4-amine is unique due to its specific structural features that allow for selective interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and industrial applications .
属性
分子式 |
C11H15NS |
|---|---|
分子量 |
193.31 g/mol |
IUPAC 名称 |
N-phenylthian-4-amine |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2 |
InChI 键 |
XHWRWXBUWHNXQL-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)



![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)



